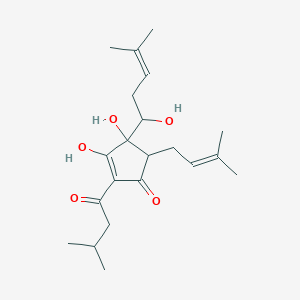

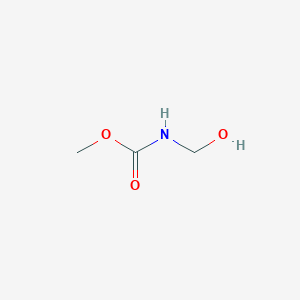

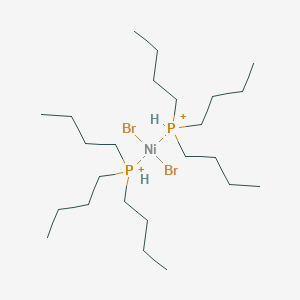

![molecular formula C7H5N3O B100659 ピリド[4,3-d]ピリミジン-4(3H)-オン CAS No. 16952-64-0](/img/structure/B100659.png)

ピリド[4,3-d]ピリミジン-4(3H)-オン

説明

Pyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to a broader class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities and pharmaceutical applications. These compounds are structurally similar to nitrogen bases found in DNA and RNA, making them attractive scaffolds for drug discovery due to their potential to interact with various biological receptors .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines and their derivatives has been a subject of interest in recent research. One approach involves a one-pot three-component synthesis using a nanocatalyst, which allows for the rapid generation of pyrido[2,3-d]pyrimidine derivatives under solvent-free conditions, offering a green and efficient method with excellent yields . Another method reported the synthesis of pyrido[1,2-a]pyrimidin-2-ones through the acylation of lithium amide bases of 2-aminopyridines with alkynoate esters, followed by cyclization under thermal conditions, providing excellent regioselectivity . Additionally, a one-pot synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been developed, characterized by step economy and reduced catalyst loading .

Molecular Structure Analysis

The molecular structure of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives has been characterized using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and FT-IR. Theoretical calculations, including density functional theory (DFT) and time-dependent DFT, have been employed to support the experimental data and to understand the photophysical properties of these compounds .

Chemical Reactions Analysis

The reactivity of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has been explored in various chemical reactions. For instance, Vilsmeier reagents have been used for the one-pot synthesis of pyrimidin-4(3H)-ones, involving sequential halogenation, formylation, and intramolecular nucleophilic cyclization . Moreover, the reactivity of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones towards different reagents has been studied, leading to the discovery of compounds with significant analgesic and anti-inflammatory activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives vary significantly, influencing their biopharmaceutical properties. For example, the solubility, permeability, and predicted human in vivo intrinsic clearance values of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones show a broad range, reflecting their structural diversity . The photophysical properties of chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one derivatives, such as molar extinction coefficient, Stokes shift, and quantum yield, have also been evaluated, providing insights into their potential applications .

科学的研究の応用

抗がん剤

ピリド[4,3-d]ピリミジン-4(3H)-オン誘導体は合成され、抗がん剤としての可能性について評価されています。 これらの化合物は、乳がんや腎臓がんを含む特定のがん細胞株に対して選択的な活性を示しています . 構造活性相関(SAR)研究により、これらの誘導体の新しい抗がん剤開発が促進されています。

キナーゼ阻害

ピリド[4,3-d]ピリミジン-4(3H)-オンの融合ピリミジン構造は、キナーゼ阻害剤の開発に優れた足場を提供します。キナーゼは、さまざまな細胞プロセスにおいて重要な役割を果たす酵素であり、その調節不全は癌などの疾患に関連しています。 特定のキナーゼを阻害することにより、これらの化合物は標的療法として役立ちます .

合成方法

この化合物は、より複雑な分子の合成のための出発物質として役立ちます。 例えば、テトラヒドロ葉酸誘導体の多段階合成に使用されており、これはその生物活性のために医薬品化学において重要です .

分子ドッキング研究

ピリド[4,3-d]ピリミジン-4(3H)-オン誘導体は、分子ドッキング研究に使用され、生物学的標的との相互作用を理解しています。 これらの研究は、これらの化合物の酵素または受容体の活性部位内での配向と結合親和性を予測するのに役立ちます .

抗増殖活性

これらの化合物は、さまざまな癌細胞株に対して抗増殖活性を示します。細胞増殖を阻害することにより、癌細胞の拡散を潜在的に阻止できます。 これらの化合物の有効性を示すIC50値は、in vitroアッセイで決定されます .

分子動力学シミュレーション

分子動力学(MD)シミュレーションは、ピリド[4,3-d]ピリミジン-4(3H)-オン誘導体を使用して、受容体との結合安定性を評価するために実行されます。 MDシミュレーションは、これらの化合物が生物学的標的と相互作用する場合の動的挙動に関する洞察を提供します .

作用機序

将来の方向性

The future directions of research on Pyrido[4,3-d]pyrimidin-4(3H)-one could involve further exploration of its potential applications in medicinal chemistry, particularly as inhibitors of histone lysine demethylases . Additionally, more research could be done to explore the properties of various derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one .

特性

IUPAC Name |

3H-pyrido[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADMRAMXLLLVGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343501 | |

| Record name | Pyrido[4,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16952-64-0 | |

| Record name | Pyrido[4,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: A key target for these compounds is the Calcium Sensing Receptor (CaSR). [] Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives act as antagonists of CaSR, potentially impacting bone mineral homeostasis. [, ] This antagonistic action makes them promising candidates for exploring therapies for conditions like osteoporosis. [] Further research has focused on their potential as microsomal prostaglandin E2 Synthase-1 inhibitors. [, ] These enzymes play a role in inflammation, making such inhibitors of interest for inflammatory diseases.

A: While the core structure of Pyrido[4,3-d]pyrimidin-4(3H)-one is consistent, numerous derivatives exist with variations in substituents. Therefore, providing specific details like molecular formula and weight requires considering each derivative separately. Spectroscopic data, including 1H NMR, IR, MS, and elemental analysis, have been used to confirm the structure of newly synthesized derivatives. [, , , , , , , , ] Single-crystal X-ray diffraction studies have also provided detailed structural insights for several specific derivatives. [, , , , , , ]

ANone: The research primarily focuses on Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives as biologically active compounds rather than catalysts. Therefore, information regarding their catalytic properties, reaction mechanisms, selectivity, and applications in catalytic processes is limited within the provided context.

A: Density Functional Theory (DFT) calculations have been employed to investigate the electronic factors influencing the inhibitory activity of Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives against mPGES-1. [] These calculations, performed at the B3LYP/6-31G(d,p) level, aimed to uncover the relationship between electronic structure and inhibitory potency. [] Furthermore, molecular docking simulations were performed using a crystal structure of human mPGES-1 to complement the DFT studies. [] These simulations helped propose a partial pharmacophore and suggested potential interactions between specific atoms in the derivatives and amino acid residues within the enzyme's active site. []

A: Research highlights the impact of structural modifications on the biological activity of these compounds. [, , , , , , , ] For example, introducing a trifluoromethyl group at the 5-position was found to improve oral activity and pharmacokinetic properties. [, ] Studies on piperazinyl Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives revealed that small alkyl groups at the 3-position and specific piperazinyl-butyl groups at the 2-position enhanced their binding affinity to the α2δ-1 subunit of voltage-gated calcium channels. [] These findings suggest that modifications to the core structure can significantly influence potency, selectivity, and other pharmacological characteristics. [, , , , , , , , ]

A: Research primarily focuses on synthesizing and evaluating the biological activity of these compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While specific details regarding their stability under various conditions and formulation strategies to enhance stability, solubility, or bioavailability are limited in the provided context, the advancement of certain derivatives to preclinical studies suggests efforts to address these aspects. []

A: While the provided research mentions in vivo safety assessments of a specific Pyrido[4,3-d]pyrimidin-4(3H)-one derivative in rats, it lacks detailed information about specific in vitro and in vivo efficacy studies, including cell-based assays and animal models. [] The research primarily focuses on synthesis, structural characterization, and preliminary activity evaluations. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Further research is necessary to evaluate their efficacy thoroughly.

ANone: As the research primarily focuses on the initial stages of drug discovery and development for Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, information regarding resistance mechanisms and cross-resistance profiles is currently limited.

A: Research indicates that while some Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives exhibit promising pharmacological activity, they may also present toxicological challenges. [] For instance, a specific derivative, (R)-2-(2-hydroxyphenyl)-3-(1-phenylpropan-2-yl)-5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one (compound 1), demonstrated a potential for reactive metabolite (RM) formation, specifically through glutathione (GSH) conjugation, in human liver microsomes. [] This metabolic pathway involved CYP3A4-mediated oxidation of the phenol ring to a catechol, which could be further oxidized to an electrophilic ortho-quinone species. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

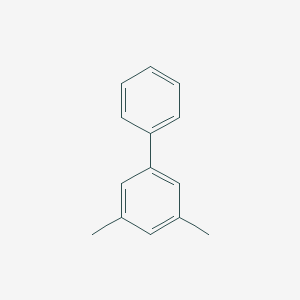

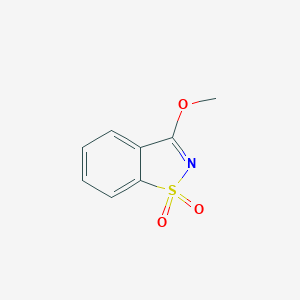

![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)

![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)